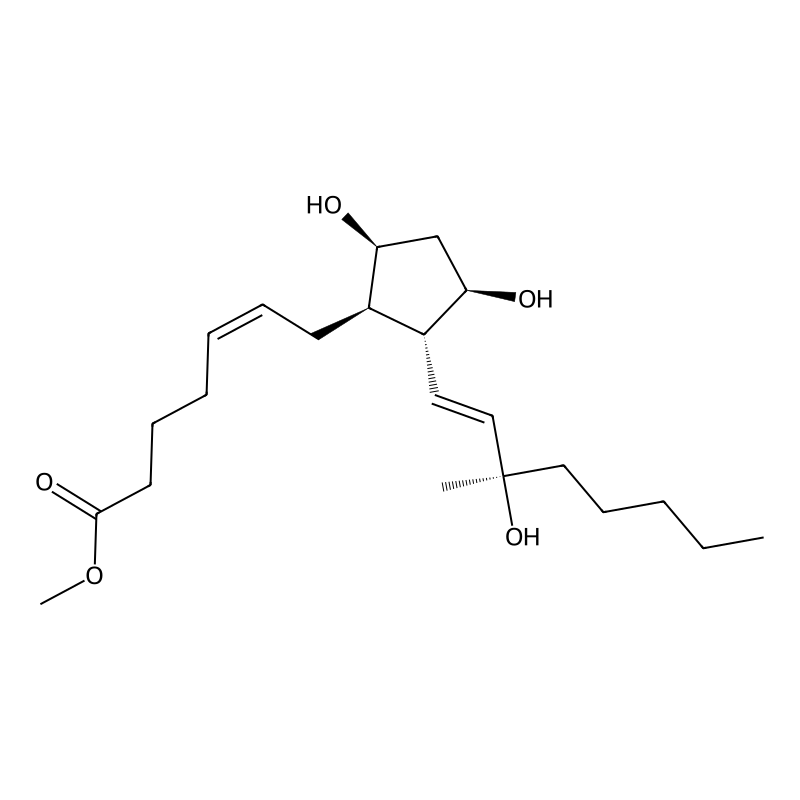

15(R)-15-methyl Prostaglandin F2alpha methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

As a Prodrug for 15(S)-15-methyl Prostaglandin F2alpha (15(S)-15-methyl PGF2alpha)

(R)-15-methyl Prostaglandin F2alpha methyl ester (15(R)-15-methyl PGF2alpha ME) functions as a prodrug for the biologically active form, 15(S)-15-methyl PGF2alpha. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. 15(R)-15-methyl PGF2alpha ME undergoes two main transformations to become the active form:

- Epimerization: The stereochemistry at the C-15 position of the molecule changes from R to S through a process called epimerization. This conversion can be facilitated by acidic conditions.

- Hydrolysis: The methyl ester group attached to the molecule is cleaved by enzymes, releasing 15(S)-15-methyl PGF2alpha.

Research Applications of 15(S)-15-methyl PGF2alpha

Since 15(R)-15-methyl PGF2alpha ME acts as a prodrug for 15(S)-15-methyl PGF2alpha, its research applications are primarily focused on understanding the biological activity of the converted form. 15(S)-15-methyl PGF2alpha exhibits various properties relevant to scientific research, including:

- Uterine stimulant: It can stimulate contractions of the uterus, making it a potential candidate for studying parturition (delivery) and related processes.

- Luteolytic agent: It can induce the regression of the corpus luteum, a structure in the ovary that produces progesterone during the menstrual cycle. This property makes it relevant for research on ovarian function and hormonal regulation.

15(R)-15-methyl Prostaglandin F2α methyl ester is a synthetic derivative of prostaglandin F2α, characterized by its lipid solubility and prodrug properties. Its molecular formula is C22H38O5, with a molecular weight of 382.5 g/mol. This compound is known for its role as a potent luteolytic agent, primarily involved in reproductive physiology. The compound's structure includes a methyl group at the 15 position, which enhances its biological activity compared to natural prostaglandins .

The chemical behavior of 15(R)-15-methyl Prostaglandin F2α methyl ester is primarily defined by its ability to undergo hydrolysis to yield the active form, 15(R)-15-methyl Prostaglandin F2α. This transformation occurs in biological systems, where esterases catalyze the hydrolysis reaction, releasing the active prostaglandin. The general reaction can be summarized as follows:

This reaction is crucial for its biological activity, enabling the compound to exert its physiological effects after administration .

15(R)-15-methyl Prostaglandin F2α methyl ester exhibits significant biological activities, particularly in reproductive health. It acts as a potent luteolytic agent, promoting the regression of the corpus luteum in various species. This action is critical in regulating estrous cycles and facilitating reproductive management in livestock. Additionally, it has been shown to induce contractions in smooth muscle tissues, making it relevant in both veterinary and human medicine for managing reproductive processes .

The synthesis of 15(R)-15-methyl Prostaglandin F2α methyl ester typically involves several steps:

- Starting Materials: The synthesis begins with readily available prostaglandin precursors.

- Methylation Reaction: A key step involves the methylation of the 15-hydroxyl group using a suitable methylating agent.

- Purification: The resulting product undergoes purification processes such as chromatography to isolate the desired compound.

15(R)-15-methyl Prostaglandin F2α methyl ester has several applications:

- Veterinary Medicine: Used for estrus synchronization and induction of parturition in livestock.

- Human Medicine: Investigated for potential uses in reproductive health therapies.

- Research: Employed in studies related to prostaglandin biology and reproductive physiology.

Its ability to modulate reproductive functions makes it a valuable tool in both clinical and research settings .

Studies on the interactions of 15(R)-15-methyl Prostaglandin F2α methyl ester with other biological molecules have revealed its effects on various receptors and enzymes involved in prostaglandin signaling pathways. Interaction with specific receptors can lead to downstream effects that influence smooth muscle contraction and vascular responses. Moreover, research indicates that this compound may interact with other hormonal pathways, enhancing its luteolytic effects when combined with other agents .

Several compounds are structurally or functionally similar to 15(R)-15-methyl Prostaglandin F2α methyl ester:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 15(S)-15-methyl Prostaglandin F2α methyl ester | Stereoisomer with different biological activity | Exhibits increased membrane permeability |

| Prostaglandin F2α | Natural prostaglandin with broader physiological roles | Less selective than 15(R)-15-methyl derivative |

| Dinoprost | A synthetic analog used in veterinary medicine | Primarily used for inducing labor and abortions |

The uniqueness of 15(R)-15-methyl Prostaglandin F2α methyl ester lies in its enhanced potency and specificity as a luteolytic agent compared to both its natural counterpart and other synthetic analogs .